molecular formula C11H8F3N B11894518 1-Amino-7-(trifluoromethyl)naphthalene CAS No. 39499-11-1

1-Amino-7-(trifluoromethyl)naphthalene

Cat. No.: B11894518
CAS No.: 39499-11-1
M. Wt: 211.18 g/mol
InChI Key: PEAYGGXBAFYXBW-UHFFFAOYSA-N
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Description

1-Amino-7-(trifluoromethyl)naphthalene is an organic compound characterized by the presence of an amino group and a trifluoromethyl group attached to a naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the trifluoromethylation of naphthalene derivatives using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under radical conditions . The amino group can then be introduced through nitration followed by reduction or via direct amination reactions .

Industrial Production Methods: Industrial production of 1-Amino-7-(trifluoromethyl)naphthalene may involve large-scale trifluoromethylation processes using specialized equipment to handle the reactive intermediates and ensure high yields. The process conditions are optimized to achieve the desired product with minimal by-products .

Chemical Reactions Analysis

Types of Reactions: 1-Amino-7-(trifluoromethyl)naphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Amino-7-(trifluoromethyl)naphthalene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Amino-7-(trifluoromethyl)naphthalene involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. The amino group can form hydrogen bonds with target molecules, influencing their activity. The compound’s effects are mediated through its interaction with specific enzymes or receptors, modulating their function .

Comparison with Similar Compounds

Uniqueness: 1-Amino-7-(trifluoromethyl)naphthalene is unique due to the presence of both an amino group and a trifluoromethyl group on the naphthalene ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

39499-11-1

Molecular Formula

C11H8F3N

Molecular Weight

211.18 g/mol

IUPAC Name

7-(trifluoromethyl)naphthalen-1-amine

InChI

InChI=1S/C11H8F3N/c12-11(13,14)8-5-4-7-2-1-3-10(15)9(7)6-8/h1-6H,15H2

InChI Key

PEAYGGXBAFYXBW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C=C2)C(F)(F)F)C(=C1)N

Origin of Product

United States

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